An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. As a novel heterocyclic compound, detailed experimental data is not yet broadly available. Therefore, this document serves as both a repository of predicted characteristics and a practical guide for the empirical determination of its properties in a laboratory setting. The insights and protocols herein are designed to empower researchers to fully characterize this promising scaffold for applications in medicinal chemistry and drug discovery.
Introduction: The Significance of the 1H-Pyrazolo[3,4-b]pyridine Core
The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, recognized for its versatile biological activities.[1] This fused heterocyclic system is a bioisostere of purine and has been successfully incorporated into a multitude of clinically relevant molecules, including kinase inhibitors for oncology and immunology.[2][3] Derivatives of this core have shown potent inhibitory activity against a range of kinases, such as TANK-binding kinase 1 (TBK1), and have been explored for their potential in treating cancer and immune-related diseases.[2]
The specific compound, 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, offers multiple strategic vectors for chemical modification. The bromine and iodine atoms at the 6- and 3-positions, respectively, are ideal handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of the structure-activity relationship (SAR). A thorough understanding of the core physicochemical properties of this molecule is the foundational first step in any drug discovery cascade, influencing everything from assay design and formulation to ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Compound Identification and Structural Attributes
It is critical to ensure the correct isomeric form of the pyrazolopyridine core is being studied. This guide focuses on the [3,4-b] isomer. A related isomer, 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine, is documented under CAS Number 1305208-17-6.[4] Researchers should verify the identity of their material through rigorous analytical methods, such as 2D NMR, to confirm the ring fusion orientation.
| Property | Value | Source |
| Chemical Name | 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | - |
| Molecular Formula | C₆H₃BrIN₃ | - |
| Molecular Weight | 323.92 g/mol | Calculated |
| Canonical SMILES | C1=C(C2=C(N=C1)N=C(I)N2)Br | - |
| InChI Key | (Predicted) | - |
Predicted Physicochemical Properties: A Computational Approach
In the absence of experimental data, computational models provide valuable estimations for key physicochemical parameters. These predictions are essential for guiding experimental design, such as selecting appropriate solvent systems and analytical methods.[5][6]
| Parameter | Predicted Value | Significance in Drug Discovery |
| cLogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | Indicates lipophilicity; influences membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | ~45-55 Ų | Predicts passive molecular transport through membranes. |
| Aqueous Solubility (LogS) | Low | Affects dissolution and bioavailability. |
| pKa (Acidic - N-H) | ~8.0 - 9.0 | Influences ionization state at physiological pH, affecting solubility and target binding. |
| pKa (Basic - Pyridine N) | ~1.5 - 2.5 | Influences ionization state at physiological pH. |
Note: These values are estimations from various computational algorithms and should be confirmed experimentally.
Experimental Determination of Physicochemical Properties
The following sections provide detailed, field-proven protocols for the empirical determination of the key physicochemical properties of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.
Aqueous Solubility
Aqueous solubility is a critical determinant of a compound's bioavailability. Both kinetic and thermodynamic solubility assays are recommended to gain a comprehensive understanding.
4.1.1. Kinetic Solubility Determination (High-Throughput Method)
This method is ideal for early-stage discovery, providing a rapid assessment of solubility from a DMSO stock solution.
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Principle: A concentrated DMSO solution of the compound is diluted into an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility. Turbidity is often used to detect precipitation.
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Protocol:
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Prepare a 10 mM stock solution of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
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Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The highest concentration that does not show a significant increase in turbidity is reported as the kinetic solubility.
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Caption: Workflow for Kinetic Solubility Determination.
4.1.2. Thermodynamic Solubility Determination (Shake-Flask Method)
This "gold standard" method measures the solubility of the solid compound at equilibrium and is crucial for later-stage development.[3]
-
Principle: An excess of the solid compound is agitated in an aqueous buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
-
Protocol:
-
Add an excess amount of solid 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine to a vial containing a known volume of aqueous buffer (pH 7.4).
-
Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension through a 0.45 µm filter to remove undissolved solid.
-
Quantify the concentration of the compound in the filtrate using a validated HPLC-UV or LC-MS method against a standard curve.
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Caption: Shake-Flask Method for Thermodynamic Solubility.
Lipophilicity (LogP)
The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity.
4.2.1. Shake-Flask Method for LogP Determination
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Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.
-
Protocol:
-
Prepare a stock solution of the compound in either water or n-octanol.
-
In a separatory funnel, combine equal volumes of n-octanol and water (pre-saturated with each other).
-
Add a known amount of the compound stock solution.
-
Shake vigorously for several minutes to allow for partitioning, then let the layers separate completely.
-
Carefully collect samples from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using HPLC-UV or LC-MS.
-
Calculate LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Water]).
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Spectroscopic and Structural Analysis
Structural confirmation and purity assessment are paramount. The following are expected spectral characteristics for 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Based on the structure and data from related compounds like 3-Iodo-1H-pyrazolo[3,4-b]pyridine, the following signals are anticipated[7]:
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A broad singlet for the N-H proton of the pyrazole ring, likely in the range of 13-14 ppm.
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Two doublets in the aromatic region (7.5-9.0 ppm) corresponding to the protons on the pyridine ring. The coupling constants will be indicative of their relative positions.
-
-
¹³C NMR:
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Six distinct signals are expected for the six carbon atoms in the heterocyclic core.
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The carbon atom bearing the iodine (C3) will likely appear at a lower field (higher ppm) due to the heavy atom effect.
-
The carbon atom bearing the bromine (C6) will also be shifted downfield.
-
Mass Spectrometry (MS)
-
Expected Molecular Ion (M+): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (323.92 g/mol ).
-
Isotopic Pattern: A characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for the molecular ion and any fragments containing the bromine atom.
Infrared (IR) Spectroscopy
-
N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is expected, corresponding to the N-H stretching vibration of the pyrazole ring.
-
Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.
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C=N and C=C Stretching: A series of absorptions in the 1400-1650 cm⁻¹ region, characteristic of the aromatic rings.
Synthesis and Purification
A plausible synthetic route involves the direct halogenation of the 1H-pyrazolo[3,4-b]pyridine core.
-
Iodination: The parent heterocycle can be treated with iodine in the presence of a base like potassium hydroxide in a polar aprotic solvent such as DMF.[7] This regioselectively installs the iodine at the 3-position.
-
Bromination: Subsequent bromination at the 6-position can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS).
-
Purification: Purification of the final product would typically be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography on silica gel.
Conclusion
6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is a valuable building block for medicinal chemistry, offering significant potential for the development of novel therapeutics. While experimental data for this specific molecule is sparse, this guide provides a robust framework for its characterization. By employing the computational predictions as a starting point and meticulously following the detailed experimental protocols for determining solubility, lipophilicity, and structural features, researchers can build the comprehensive dataset needed to unlock the full potential of this promising scaffold.
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